

comparative review of regulatory limits for Prometon in drinking water

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Compound of Interest

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A Comparative Analysis of Prometon Drinking Water Regulations

A detailed review of the regulatory landscape for the herbicide **prometon** in drinking water reveals a primary focus on non-enforceable health advisories in the United States, with a lack of specific limits from major international bodies. This guide provides a comparative overview of the established limits, the toxicological data underpinning them, and the methodologies used in their derivation.

Prometon, a triazine herbicide, is primarily used for non-selective weed control in non-agricultural settings. Its potential to contaminate groundwater sources necessitates the establishment of regulatory limits in drinking water to protect public health. This guide synthesizes available data on these limits from various regulatory bodies.

Quantitative Comparison of Regulatory Limits

The following table summarizes the quantitative limits for **prometon** in drinking water established by various regulatory and advisory bodies. It is important to note that many of these are health advisories and not legally enforceable standards.

Issuing Body	Jurisdiction	Type of Limit	Value (µg/L)
U.S. Environmental Protection Agency (EPA)	United States	Lifetime Health Advisory (LHA)	100[1][2]
U.S. Environmental Protection Agency (EPA)	United States	One-Day Health Advisory	200[3]
U.S. Environmental Protection Agency (EPA)	United States	Ten-Day Health Advisory	200[3]
U.S. Environmental Protection Agency (EPA)	United States	Drinking Water Equivalent Level (DWEL)	2000[3]
California Department of Pesticide Regulation (DPR)	California, USA	Human Health Reference Level (HHRL)	263[3]
New York State Department of Health (DOH)	New York, USA	Maximum Contaminant Level (MCL) for Unspecified Organic Contaminants (including prometon)	50[1]
European Union	European Union	General limit for any individual pesticide	0.1
World Health Organization (WHO)	International	No specific guideline value established	-
Health Canada	Canada	No specific guideline value established	-
National Health and Medical Research Council (NHMRC)	Australia	No specific guideline value established	-

Experimental Protocols and Toxicological Basis for Regulatory Limits

The regulatory limits for **prometon** are primarily derived from toxicological studies conducted on animals, which are then extrapolated to humans with the inclusion of safety factors. The key toxicological endpoints and study details are outlined below.

Key Toxicological Studies:

The foundation for the U.S. EPA's health advisories and the California DPR's reference level is a chronic toxicity study in dogs. The critical findings from this and other relevant studies include:

- No-Observed-Adverse-Effect Level (NOAEL): A NOAEL of 5 mg/kg/day was identified in a chronic study with dogs. This was the basis for both the acute and chronic reference doses (aRfD and cRfD)[3].
- Lowest-Observed-Adverse-Effect Level (LOAEL): The LOAEL in the same chronic dog study was 24.5 mg/kg/day, with observed effects including emesis and decreased body weight[3].
- Carcinogenicity: The U.S. EPA has classified **prometon** as "not likely to be carcinogenic to humans"[3]. This classification is based on the absence of evidence of carcinogenicity in animal studies.

Derivation of the Lifetime Health Advisory (LHA) by the U.S. EPA:

The U.S. EPA's Lifetime Health Advisory (LHA) of 100 µg/L is calculated using the chronic reference dose (cRfD) and standard exposure assumptions. The cRfD is determined by dividing the NOAEL by an uncertainty factor (typically 100 to account for interspecies and intraspecies differences).

The LHA is then calculated using the following formula:

$$\text{LHA } (\mu\text{g/L}) = (\text{cRfD } (\text{mg/kg/day}) \times \text{Body Weight } (\text{kg}) \times \text{Relative Source Contribution}) / \text{Daily Water Consumption } (\text{L/day})$$

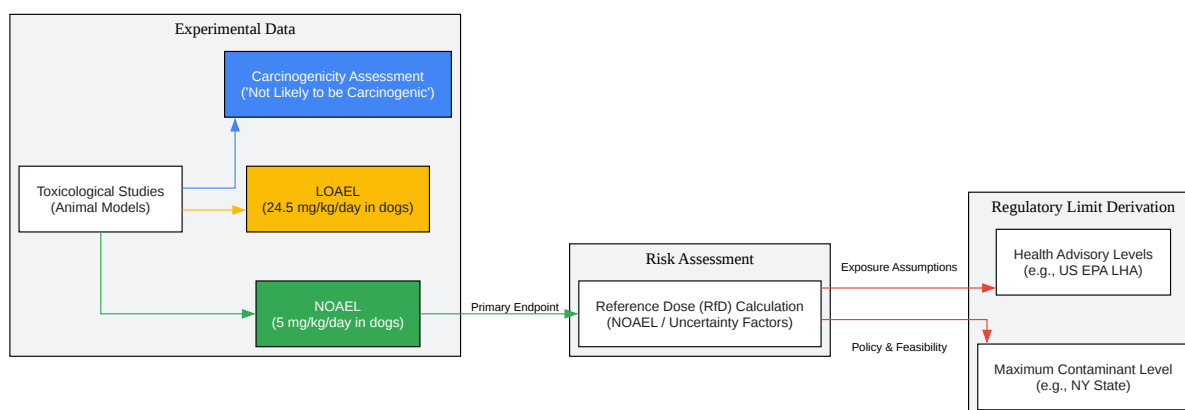
For **prometon**, the calculation assumes a 70 kg adult consuming 2 liters of water per day, with 20% of the total exposure coming from drinking water[1].

Derivation of the Human Health Reference Level (HHRL) by California DPR:

The California Department of Pesticide Regulation (DPR) calculated a Human Health Reference Level (HHRL) of 263 µg/L. This value was also based on the toxicological endpoints established by the U.S. EPA, specifically the NOAEL of 5 mg/kg/day from the chronic dog study[3].

Regulatory Framework Overview

The following diagram illustrates the logical workflow from experimental data to the establishment of drinking water guidelines for **prometon**.



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Figure 1: Derivation of **Prometon** Drinking Water Guidelines.

International Regulatory Landscape

A comprehensive search for specific regulatory limits for **prometon** in drinking water from the World Health Organization (WHO), Health Canada, and the Australian National Health and Medical Research Council (NHMRC) did not yield any specific values. These organizations have established frameworks for ensuring drinking water quality and often provide guidelines for a wide range of contaminants; however, **prometon** is not individually listed.

The European Union has a general limit for any single pesticide in drinking water of 0.1 µg/L. This precautionary approach applies to all pesticides unless a different, specific limit has been set.

The absence of specific international limits for **prometon** may be due to several factors, including lower usage of the herbicide in those regions, a focus on other priority contaminants, or its inclusion under broader categories of regulated substances.

Conclusion

The regulation of **prometon** in drinking water in the United States is guided by non-enforceable health advisories based on toxicological data from animal studies. The U.S. EPA's Lifetime Health Advisory of 100 µg/L and the California DPR's Human Health Reference Level of 263 µg/L are the primary reference points. In contrast, specific regulatory limits for **prometon** are not established by major international bodies such as the WHO, Health Canada, or in Australia, with the European Union applying a general limit for all pesticides. This comparative review highlights the different approaches to managing the potential risks associated with this herbicide in drinking water sources.

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